N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a triazole ring, a cyclobutyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step, and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include various substituted benzenesulfonamides.
Scientific Research Applications
N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The overall effect depends on the specific biological pathway targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxybenzenesulfonamide
- N-[(1-cyclobutyltriazol-4-yl)methyl]-2-methylbenzenesulfonamide
- N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide derivatives
Uniqueness
This compound is unique due to the combination of its triazole ring, cyclobutyl group, and benzenesulfonamide moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-8-14(22-2)6-7-15(11)23(20,21)16-9-12-10-19(18-17-12)13-4-3-5-13/h6-8,10,13,16H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRVSTJAGFKXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CN(N=N2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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